![molecular formula C18H12ClN5O4 B2618016 7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2034349-20-5](/img/structure/B2618016.png)
7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Description
7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a useful research compound. Its molecular formula is C18H12ClN5O4 and its molecular weight is 397.78. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8-one derivatives and similar compounds is a topic of considerable interest due to their potential applications in medicinal chemistry and materials science. For instance, Zhang et al. (2019) established a rapid synthetic method for an important intermediate, 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine, demonstrating its significance in the synthesis of biologically active compounds with an optimized method achieving an 80.04% yield through three steps starting from commercially available materials Zhang, Liu, Zhang, Tan, & Zheng, 2019. This work highlights the versatility and importance of [1,2,4]triazolo[4,3-a]pyrazin-8-ones in synthetic organic chemistry.
Biological and Pharmaceutical Applications
Compounds within this family have been explored for their potential biological and pharmaceutical applications. Reddy et al. (2013) synthesized and characterized a series of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles for their antibacterial activity against various Gram-positive and Gram-negative bacteria. The study found that specific derivatives exhibited potent inhibitory activity, suggesting the potential of [1,2,4]triazolo and oxadiazole moieties in developing new antimicrobial agents Reddy, Devi, Kumar, Sunitha, & Nagaraj, 2013.
Chemical Transformations and Derivative Synthesis
The chemical transformations and synthesis of derivatives based on the [1,2,4]triazolo[4,3-a]pyrazin-8-one scaffold have been extensively studied. These studies not only provide insights into the chemical behavior of such compounds but also open pathways for the development of new materials and pharmaceuticals. For example, the work by Schneller and May (1978) on the synthesis of formycin analogs, including [1,2,4]triazolo[4,3-a] pyrazines, illustrates the diverse chemical reactions these compounds can undergo to produce a variety of derivatives with potential biological activity Schneller & May, 1978.
properties
IUPAC Name |
7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O4/c1-28-15-7-6-13(10-14(15)19)22-8-9-23-16(20-21-17(23)18(22)25)11-2-4-12(5-3-11)24(26)27/h2-10,17,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXFGBKLOJEDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN3C(C2=O)NN=C3C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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